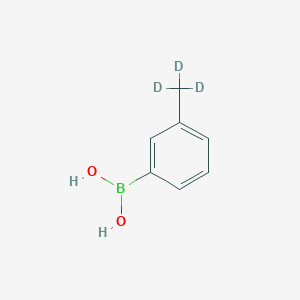![molecular formula C19H14F6O2 B13915867 2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane CAS No. 134130-22-6](/img/structure/B13915867.png)
2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane is a fluorinated organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoroethenyloxy groups attached to a bisphenol A backbone, which imparts distinct chemical and physical properties. It is widely used in various industrial applications due to its high thermal stability, chemical resistance, and low dielectric constant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate. This is followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common practices to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethenyloxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biomaterials due to its biocompatibility and chemical resistance.
Medicine: Explored for drug delivery systems and medical devices owing to its stability and inertness.
Mecanismo De Acción
The mechanism of action of 2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane is primarily based on its ability to form stable, high-performance polymers. The trifluoroethenyloxy groups enhance the compound’s chemical resistance and thermal stability by creating strong intermolecular interactions and reducing the dielectric constant. These properties make it an ideal candidate for applications requiring durable and reliable materials.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane: Known for its use in high-performance thermosetting polymers.
2,2-Bis[4-(4-aminophenoxy)phenyl]propane: Utilized in the synthesis of polyimides and other high-temperature polymers.
Tetrabromobisphenol A bis(2-hydroxyethyl) ether: Used as a flame retardant in various polymer applications.
Uniqueness
2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane stands out due to its trifluoroethenyloxy groups, which impart unique properties such as low dielectric constant, high thermal stability, and excellent chemical resistance. These characteristics make it particularly valuable in applications where traditional bisphenol A derivatives may not perform as well.
Propiedades
Número CAS |
134130-22-6 |
|---|---|
Fórmula molecular |
C19H14F6O2 |
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
1-(1,2,2-trifluoroethenoxy)-4-[2-[4-(1,2,2-trifluoroethenoxy)phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C19H14F6O2/c1-19(2,11-3-7-13(8-4-11)26-17(24)15(20)21)12-5-9-14(10-6-12)27-18(25)16(22)23/h3-10H,1-2H3 |
Clave InChI |
LWLXERKYGVNBKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)OC(=C(F)F)F)C2=CC=C(C=C2)OC(=C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13915786.png)
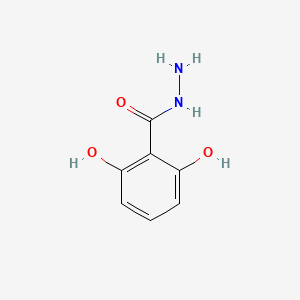
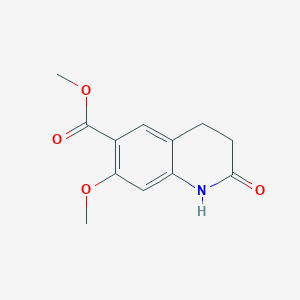

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[benzo[b][1,4]benzoxasiline-10,5'-benzo[b][1]benzosilole]](/img/structure/B13915820.png)
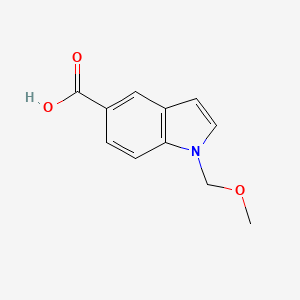
![3-Benzyl-6-thia-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13915823.png)
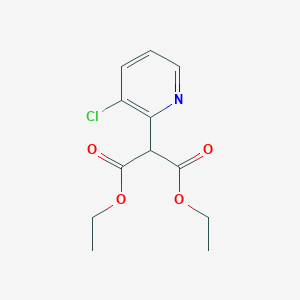
![[[N'-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate](/img/structure/B13915829.png)

![(R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol](/img/structure/B13915845.png)
![4-Amino-4'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13915850.png)
